3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is a compound characterized by the presence of a pyrrolidine ring substituted with two 2-chlorophenyl groups. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzaldehyde with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with neuronal voltage-sensitive sodium and calcium channels, which contributes to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione
- 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione
- Ethosuximide (a pyrrolidine-2,5-dione derivative)
Uniqueness
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of two 2-chlorophenyl groups, which enhance its biological activity and specificity compared to other similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H11Cl2NO2 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
3,3-bis(2-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-7-3-1-5-10(12)16(9-14(20)19-15(16)21)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,21) |
InChI Key |
CHVIVAIYMZIBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C1(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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